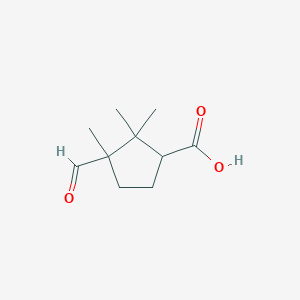
3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid is a versatile chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is known for its unique molecular structure, which includes a formyl group and a carboxylic acid group attached to a cyclopentane ring with three methyl substituents .
Métodos De Preparación
The synthesis of 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions.
Introduction of Methyl Groups: The next step involves the introduction of methyl groups at the 2, 2, and 3 positions of the cyclopentane ring. This can be done through alkylation reactions using methylating agents.
Formylation: The formyl group is introduced at the 3 position through formylation reactions, often using reagents like formic acid or formyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the formyl or carboxylic acid groups are replaced by other functional groups using appropriate reagents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Aplicaciones Científicas De Investigación
3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl and carboxylic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes, such as enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Formyl-2,3,3-trimethylcyclopentane-1-carboxylic acid: This compound has a similar structure but with the formyl group at the 2 position.
3-Formyl-2,2,4-trimethylcyclopentane-1-carboxylic acid: This compound has a similar structure but with the methyl group at the 4 position.
3-Formyl-2,2,3-trimethylcyclopentane-1-methylcarboxylate: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.
The uniqueness of 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
3-formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-9(2)7(8(12)13)4-5-10(9,3)6-11/h6-7H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
JNULWAKHWPQJGC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCC1(C)C=O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13003002.png)
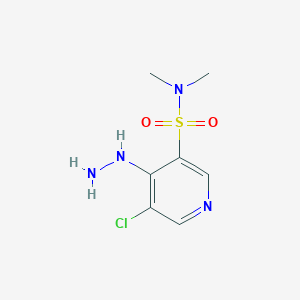
![tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13003010.png)
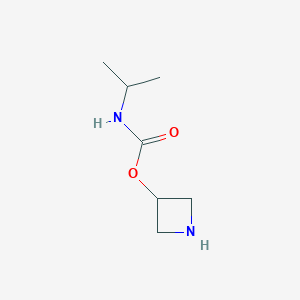
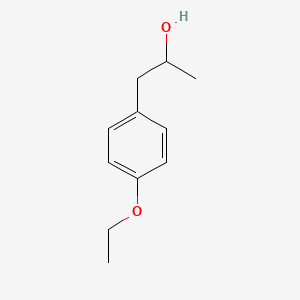

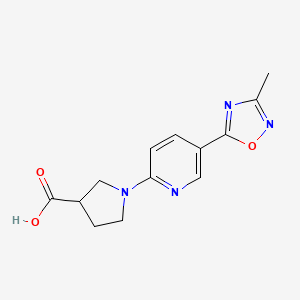

![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
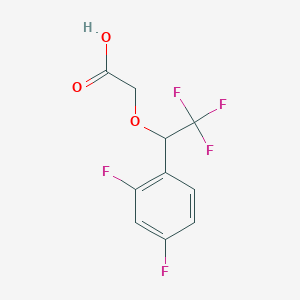
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
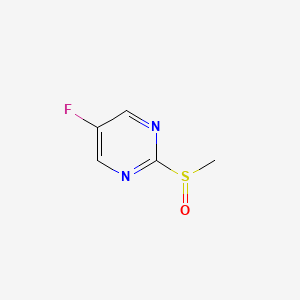
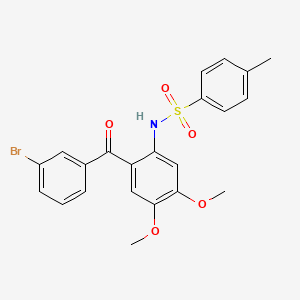
![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)
